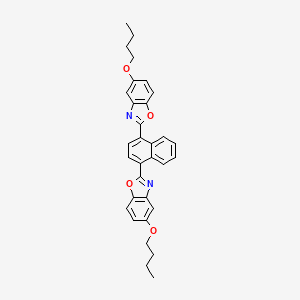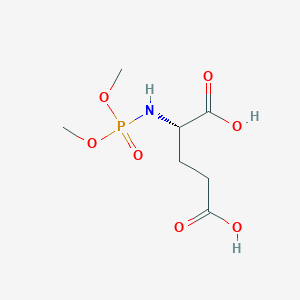
2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with pyridin-2-yl and thiophen-3-yl groups.
Preparation Methods
The synthesis of 2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine can be achieved through several synthetic routes. One common method involves the multicomponent Chichibabin pyridine synthesis reaction. This reaction typically uses 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate as starting materials . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings, using reagents such as halogens or organometallic compounds. .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, leading to specific biological or chemical effects. For example, its interaction with iron (III) ions can result in fluorescence, making it useful as a sensor .
Comparison with Similar Compounds
2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine can be compared with other similar compounds such as:
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound also features a pyridine ring with similar substituents and is used in the formation of metal complexes for catalysis.
2,6-di(pyridin-2-yl)pyridin-4-ol: This compound is another pyridine derivative with applications in coordination chemistry and biological research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and structural properties, making it suitable for a wide range of applications.
Properties
CAS No. |
375382-80-2 |
|---|---|
Molecular Formula |
C19H13N3S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2,6-dipyridin-2-yl-4-thiophen-3-ylpyridine |
InChI |
InChI=1S/C19H13N3S/c1-3-8-20-16(5-1)18-11-15(14-7-10-23-13-14)12-19(22-18)17-6-2-4-9-21-17/h1-13H |
InChI Key |
VMBVCIDRRJWWIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)

![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)
![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)
![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)


![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)
![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)

